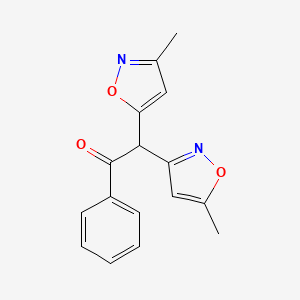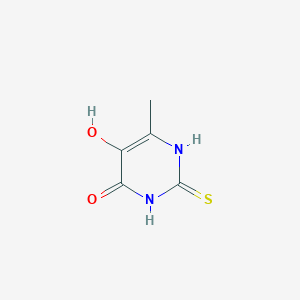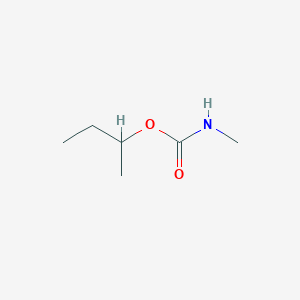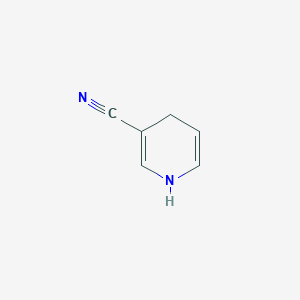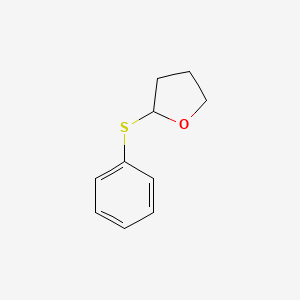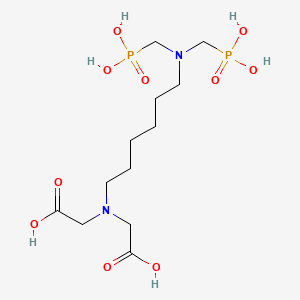
2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes phosphonomethyl and amino groups, making it a versatile agent in chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of hexylamine with phosphonomethyl chloride under controlled conditions to introduce the phosphonomethyl groups. This is followed by the reaction with diacetic acid to form the final compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, facilitating various catalytic processes.
Biology: The compound is employed in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in water treatment processes to remove heavy metals and in agriculture as a fertilizer additive to enhance nutrient availability.
Wirkmechanismus
The mechanism of action of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl and amino groups interact with metal ions, forming stable complexes. This chelation process is crucial in various applications, such as catalysis and metal ion removal, by altering the reactivity and solubility of the metal ions.
Vergleich Mit ähnlichen Verbindungen
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is unique due to its dual phosphonomethyl groups, which enhance its chelating ability compared to similar compounds like ethylenediaminetriacetic acid and nitrilotriacetic acid. These similar compounds also possess chelating properties but differ in their structural complexity and binding strength. For instance:
Ethylenediaminetriacetic acid: Known for its strong chelating properties but lacks the phosphonomethyl groups.
Nitrilotriacetic acid: Has a simpler structure and forms weaker complexes compared to 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid.
These differences highlight the enhanced functionality and versatility of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid in various applications.
Eigenschaften
CAS-Nummer |
58534-59-1 |
|---|---|
Molekularformel |
C12H26N2O10P2 |
Molekulargewicht |
420.29 g/mol |
IUPAC-Name |
2-[6-[bis(phosphonomethyl)amino]hexyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H26N2O10P2/c15-11(16)7-13(8-12(17)18)5-3-1-2-4-6-14(9-25(19,20)21)10-26(22,23)24/h1-10H2,(H,15,16)(H,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI-Schlüssel |
SKOYDCWNTMCXNH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
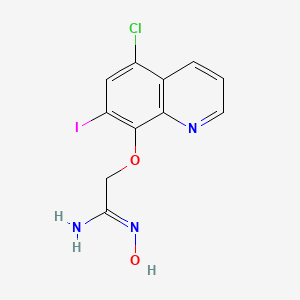
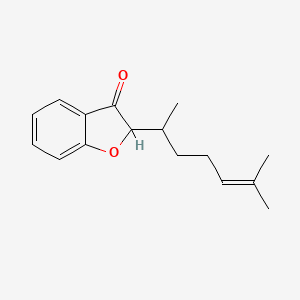


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
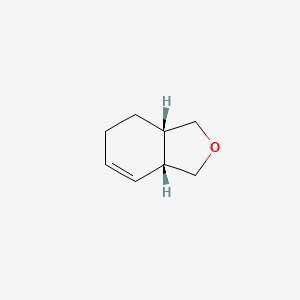
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
